molecular formula C22H22F3NO5S B12300087 Colchicine deriv

Colchicine deriv

Cat. No.: B12300087
M. Wt: 469.5 g/mol
InChI Key: LNELBQZKXVASLW-UHFFFAOYSA-N
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Description

Colchicine derivatives are compounds derived from colchicine, a natural product extracted from the autumn crocus (Colchicum autumnale). Colchicine itself is a well-known microtubule polymerization inhibitor, which has been used for centuries to treat gout and other inflammatory conditions. The derivatives of colchicine have been developed to enhance its therapeutic properties, reduce toxicity, and overcome drug resistance in cancer treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of colchicine derivatives typically involves modifications at specific positions on the colchicine molecule. For example, modifications at the C7 and C10 positions have been explored to create derivatives with enhanced anticancer properties .

Industrial Production Methods: Industrial production of colchicine derivatives often involves biotransformation processes. For instance, selected strains of Bacillus megaterium have been used to convert colchicinoids into their corresponding 3-O-glucosyl derivatives . This biotransformation approach is preferred due to its high selectivity and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Colchicine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include sodium salts of amino acids, ethanol-water mixtures, and specific catalysts for regioselective transformations . Reaction conditions often involve heating and controlled pH environments to ensure high yields and selectivity.

Major Products: The major products formed from these reactions include colchicine derivatives with modified functional groups that exhibit enhanced biological activity and reduced toxicity .

Comparison with Similar Compounds

Colchicine derivatives are compared with other microtubule inhibitors such as vinblastine and paclitaxel. While all these compounds target tubulin, colchicine derivatives are unique in their ability to overcome multidrug resistance in cancer cells . Similar compounds include:

Properties

IUPAC Name

2,2,2-trifluoro-N-(1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3NO5S/c1-29-16-9-11-5-7-14(26-21(28)22(23,24)25)13-10-15(27)17(32-4)8-6-12(13)18(11)20(31-3)19(16)30-2/h6,8-10,14H,5,7H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNELBQZKXVASLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)SC)NC(=O)C(F)(F)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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